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Technical Support Center: Electroless Nickel
Coatings
This guide provides troubleshooting assistance for researchers, scientists, and drug

development professionals encountering poor adhesion with electroless nickel (EN) coatings

using sodium hypophosphite monohydrate.

Troubleshooting Guide: Poor Adhesion
Poor adhesion is a frequent issue in electroless nickel plating, often manifesting as flaking,

peeling, or blistering of the coating.[1] The root cause can almost always be traced back to one

of three areas: inadequate surface preparation, incorrect plating bath chemistry, or

contamination.[2][3][4]

Follow this logical workflow to diagnose and resolve adhesion failures.
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Adhesion Failure Observed
(Flaking, Blistering, Peeling)

Step 1: Review Substrate
Preparation Protocol

Step 2: Analyze
Plating Bath Parameters

Preparation Protocol Correct

Is cleaning adequate?
(No water breaks)

Step 3: Verify
Post-Treatment

Bath Parameters Correct

Are Temp, pH, and [NaH2PO2]
in range?

Adhesion Problem Resolved

Post-Treatment Correct
Is post-plate baking
performed correctly?

Is activation correct?
(No smut, no flash rust)

Yes

Action: Revise Pre-treatment.
- Degrease thoroughly.

- Optimize acid activation.

No

Yes No

Re-test

Is bath contaminated?
(Organics, metallics)

Yes

Action: Correct or Remake Bath.
- Adjust parameters.

- Carbon treat or replace.

No

No Yes

Re-test

Yes

Action: Optimize Baking.
- Check temp and time for

 a given substrate.

No

Re-test
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Caption: Troubleshooting workflow for poor adhesion.
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Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor adhesion
in electroless nickel plating?
The majority of adhesion failures are traced directly back to inadequate substrate preparation.

[2][3][5] An ideal surface for plating must be completely free of oils, oxides, and any other

contaminants to ensure a strong metallic bond.[3][6][7] Even minor residues can act as a

barrier, preventing the nickel alloy from adhering to the substrate.

Common indicators of inadequate pretreatment include:

"Water Breaks": After the cleaning and rinsing steps, a continuous film of water should

remain on the surface. If the water beads up or separates, it indicates the presence of

residual oils or soils.[2]

"Smut": A dark, loosely adherent film on the surface after acid activation. This can be caused

by an overly aggressive acid treatment.[2]

Flash Rust: The formation of a loosely adherent oxide layer on ferrous substrates after

activation and before entering the plating bath.[2]

Q2: How does the concentration of sodium
hypophosphite affect adhesion?
Sodium hypophosphite (NaH₂PO₂·H₂O) is the reducing agent in the EN process and its

concentration is critical.

Too Low: A low concentration reduces the bath's reactivity, which can lead to the formation of

incompact coatings with poor adhesion and decreased corrosion resistance.[8][9]

Too High: An excessively high concentration can negatively impact adhesion.[8][9] It may

also lower the overall efficiency of the nickel deposition process.[8][9]

For many applications, maintaining the sodium hypophosphite concentration between 25-30

g/L helps produce compact, well-adhering Ni-P coatings.[8][9]
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Parameter Recommended Range Consequence of Deviation

Sodium Hypophosphite 25 - 30 g/L

Low: Incompact coating, poor

adhesion.[8][9] High: Reduced

adhesion and deposition

efficiency.[8][9]

Nickel to Hypophosphite Molar

Ratio
0.25 - 0.60

Out of Range: Can lead to

poor bath stability and

inconsistent deposit properties.

pH (Acidic Bath) 4.4 - 5.2

Low: Slow deposition rate.

High: Risk of bath

decomposition, rough

deposits.[5]

Temperature 85 - 95°C

Low: Very slow plating rate.

High: Increased risk of

spontaneous bath

decomposition.

Q3: Can contaminants in the plating bath cause
adhesion failure?
Yes, both organic and inorganic contaminants can severely compromise adhesion.

Organic Contamination: Oils, greases, or solvents dragged into the bath can cause pitting

and poor adhesion.[5] Signs include foaming or an oily film on the bath surface.[2]

Metallic Contamination: Certain metals can be highly detrimental. For instance, copper

concentrations over 100 ppm can cause an immersion deposit on steel parts, which leads to

adhesion problems with the subsequent EN layer.[5] Nitrates can also passivate the

substrate surface, hindering adhesion.[2]

Particulates: Insoluble materials from low-cost chemicals or external sources can cause

roughness and act as nuclei for spontaneous bath decomposition.[5]
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Treatment with activated carbon (1-2 g/L) followed by filtration can often remove organic

impurities.[10] Metallic contamination may require chemical treatment or complete replacement

of the bath.

Q4: What is a standard protocol for substrate
preparation?
While the exact cycle must be tailored to the substrate material (e.g., steel, aluminum, copper),

a general, robust preparation sequence is fundamental for good adhesion.[7][11]
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Substrate Preparation Workflow

Start: Raw Substrate

1. Alkaline Soak Clean
(Remove heavy oils/soils)

2. Water Rinse

3. Anodic Electroclean
(Remove fine organics/smut)

4. Water Rinse

5. Acid Activation / Pickle
(Remove oxides/scale)

6. Water Rinse

7. Immerse in EN Bath

Finish: Plated Substrate

Click to download full resolution via product page

Caption: A typical experimental workflow for substrate preparation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b054019?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Thorough rinsing between each chemical step is critical to prevent dragging solutions

from one tank to another, which can contaminate baths and passivate the substrate surface.[2]

[6]

Q5: How can I test the adhesion of my electroless nickel
coating?
Several qualitative methods are standardized by organizations like ASTM International to test

for adhesion.[12] These tests are often destructive.

Adhesion Test
Method

ASTM Standard Brief Protocol Pass/Fail Criteria

Bend Test ASTM B571[13]

Bend a plated sample

180° over a mandrel

with a diameter four

times the sample's

thickness.

No peeling, flaking, or

delamination of the

coating on the outside

of the bend, when

viewed at 4x

magnification.[14]

Tape Test ASTM D3359[15]

Scribe a cross-hatch

pattern through the

coating to the

substrate. Firmly

apply a specified

pressure-sensitive

tape over the grid and

pull it off sharply.

The coating is rated

based on the amount

of plating removed by

the tape. A pass

generally means little

to no coating is

removed.

Thermal Shock Test ASTM B571[12]

Heat the plated part to

a specified

temperature (e.g.,

200-220°C), hold for a

set time (e.g., 30

minutes), and then

quench in water at

room temperature.

The coating should

show no evidence of

blistering or other

signs of poor

adhesion after the

thermal cycle.
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Experimental Protocols
Protocol 1: Bend Test for Adhesion (Based on ASTM
B571)

Specimen Preparation: Use a representative sample of the plated substrate. The thickness

of the substrate should be sufficient to allow for a 180° bend without fracturing.

Mandrel Selection: Select a mandrel with a diameter approximately four times the thickness

of the test specimen.[14]

Bending Procedure: Secure the specimen and bend it smoothly and firmly through 180°

around the mandrel.

Inspection: Examine the bent area on the outer radius under 4x magnification.

Evaluation: The coating passes if there is no evidence of lifting, peeling, or cracking of the

deposit.

Protocol 2: Surface Cleanliness "Water-Break" Test
Procedure: After the final rinse following the cleaning cycle (before the activation step),

withdraw the part from the rinse tank.

Observation: Hold the part in a vertical position and observe the water film on the surface as

it drains.

Evaluation:

Pass (Clean Surface): The water drains as a continuous, unbroken sheet.

Fail (Contaminated Surface): The water film breaks, beads up, or separates, indicating

residual soils or oils are still present on the surface.[2] The cleaning cycle must be

repeated or improved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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